molecular formula C13H18N2O B2902944 1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone CAS No. 885693-22-1

1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone

Cat. No.: B2902944
CAS No.: 885693-22-1
M. Wt: 218.3
InChI Key: JLHKBGOWYGVITM-UHFFFAOYSA-N
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Description

1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone is a piperidine-derived compound featuring an ethanone group linked to a 4-aminophenyl-substituted piperidine ring. This structure is pivotal for interactions with biological targets, particularly enzymes and receptors, due to its aromatic amine and ketone functionalities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(4-aminophenyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10(16)15-8-6-12(7-9-15)11-2-4-13(14)5-3-11/h2-5,12H,6-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHKBGOWYGVITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminophenyl and piperidine.

    Reaction Conditions: The reaction involves the coupling of 4-aminophenyl with piperidine under specific conditions, often using a catalyst to facilitate the reaction.

    Industrial Production: Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include controlling temperature, pressure, and the use of solvents to enhance the reaction efficiency.

Chemical Reactions Analysis

1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield alcohol derivatives.

Scientific Research Applications

1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors or enzymes in the body, leading to various biological effects.

    Pathways Involved: The exact pathways involved depend on the specific application and target. For example, in medicinal applications, it may modulate neurotransmitter systems or inhibit specific enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Modifications

Key structural variations among analogues include:

  • Substituents on the piperidine ring: Halogenated aryl groups (e.g., 4-chlorophenoxy, 4-bromo-2-fluorophenyl) enhance binding to kinase domains .
  • Functional group replacements: Replacement of the ethanone group with nitroimidazole or benzisoxazole moieties alters metabolic stability and target selectivity .
  • Heterocyclic extensions : Tetrazole or benzimidazole rings introduce additional hydrogen-bonding sites, improving antimicrobial activity .
Table 1: Structural and Physicochemical Comparison
Compound Name/ID Key Structural Features Molecular Weight Melting Point (°C) Notable Activity Reference ID
Target Compound 4-Aminophenyl-piperidin-1-yl-ethanone 246.31* N/A Hypothesized antimicrobial
BD-1 (1-(4-aminophenyl)ethanone) Benzimidazole-ethyl linkage 209.25 93 Antimicrobial
Vandetanib Derivative 16c Bromo-fluorophenyl, nitroimidazole 656.26 213.7–215.2 Antiproliferative
UDO (Pyridine derivative) Trifluoromethylphenyl, pyridine 434.82* N/A Antiparasitic (T. cruzi)
Iloperidone Metabolite Benzisoxazole, hydroxypropyl-piperidine 462.50* N/A Antipsychotic (metabolite)
Compound 43 (Benzoylpiperidine) 4-Bromobenzoyl-piperidine 306.18 N/A Kinase inhibition

*Calculated using molecular formulas from evidence.

Pharmacological and Biochemical Activities

  • Antimicrobial Activity : Derivatives like BD-1 and Schiff base metal complexes (e.g., Co(II), Ni(II)) exhibit broad-spectrum antibacterial and antifungal effects, attributed to their ability to disrupt microbial cell membranes .
  • Antiproliferative Effects : Vandetanib derivatives (e.g., 16c, 16d) show potent activity against cancer cell lines (IC₅₀ < 1 µM) via EGFR/VEGFR2 inhibition .
  • Enzyme Inhibition: Pyridine-based analogues (UDO, UDD) inhibit CYP51 in Trypanosoma cruzi with efficacy comparable to posaconazole, a clinical antifungal .

Physicochemical and Metabolic Stability

  • Solubility : Nitroimidazole-containing derivatives (e.g., 16c–16f) exhibit improved aqueous solubility due to polar nitro groups, enhancing bioavailability .
  • Metabolic Stability : Iloperidone metabolites demonstrate reduced hepatic clearance via hydroxylation and O-dealkylation, whereas trifluoromethyl groups in UDO/UDD resist oxidative degradation .

Key Research Findings

  • Structure-Activity Relationship (SAR): The 4-aminophenyl group in the target compound is critical for hydrogen bonding with enzyme active sites, as seen in CYP51 inhibitors . Substitution at the piperidine nitrogen (e.g., benzoyl, nitroimidazole) enhances kinase selectivity and potency .
  • Thermodynamic Stability: Amide bond isomerization in piperidine-ethanone derivatives (e.g., compound 1 in ) occurs at 67 kJ·mol⁻¹ energy barriers, influencing conformational flexibility .

Biological Activity

1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies, including case studies and data tables to illustrate its effects.

Chemical Structure and Properties

This compound is characterized by its piperidine ring, which is known for its diverse biological activities. The compound has the following chemical structure:

  • Chemical Formula : C12H17N3O
  • Molecular Weight : 219.29 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell growth, particularly in leukemia models. For instance, a derivative exhibited a GI50 of 10 nM against the CCRF-CEM leukemia cell line, indicating significant cytotoxicity .
  • Antimicrobial Activity : Studies have demonstrated that piperidine derivatives can possess antibacterial and antifungal properties. The presence of halogen substituents on the piperidine ring has been linked to enhanced bioactivity against various bacterial strains .

Anticancer Activity

A notable study evaluated the anticancer effects of this compound derivatives, revealing that certain modifications could enhance their cytotoxicity. For example, compounds with specific substitutions showed improved activity against cancer cell lines when compared to standard treatments like bleomycin .

Antimicrobial Activity

In vitro tests have confirmed the antimicrobial efficacy of piperidine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values for various derivatives were reported as follows:

CompoundTarget BacteriaMIC (mg/mL)
Compound AStaphylococcus aureus0.0039
Compound BEscherichia coli0.025
Compound CCandida albicans3.125

These findings suggest a promising avenue for developing new antimicrobial agents based on this compound's structure .

Case Study 1: Anticancer Efficacy

In a study focusing on leukemia treatment, this compound was tested alongside other compounds. The results indicated that it significantly inhibited cell proliferation and induced apoptosis in treated cells, showcasing its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another study evaluated the antibacterial effects of several piperidine derivatives, including our compound of interest. The results demonstrated strong inhibitory actions against Gram-positive bacteria, with specific structural modifications leading to enhanced activity against resistant strains .

Q & A

Q. What are the key structural features of 1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone, and how do they influence its physicochemical properties?

The compound contains a piperidine ring substituted with a 4-aminophenyl group and an ethanone moiety. The amino group enhances solubility in polar solvents, while the piperidine scaffold contributes to conformational flexibility, enabling interactions with biological targets. The ethanone group may participate in hydrogen bonding or serve as a synthetic handle for derivatization. Structural analogs with similar frameworks (e.g., fluorophenyl or hydroxyphenyl substitutions) show variations in logP and stability, which can be modeled using tools like PubChem’s computed properties .

Q. What synthetic methodologies are commonly employed to prepare this compound?

Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the piperidine-4-amine intermediate via reductive amination or nucleophilic substitution.
  • Step 2 : Coupling with 4-aminophenyl groups using Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling.
  • Step 3 : Introduction of the ethanone moiety via Friedel-Crafts acylation or ketone transfer reactions. Key reagents include palladium catalysts for coupling reactions and anhydrous solvents (e.g., THF or DCM) to prevent side reactions. Reaction optimization (e.g., temperature, stoichiometry) is critical for yield improvement .

Q. How can researchers characterize the purity and identity of this compound?

Standard analytical techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and piperidine ring conformation.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • HPLC/UPLC with UV detection to assess purity (>95% is typical for research-grade material). Structural analogs with similar backbones (e.g., benzofuran or pyridinyl derivatives) are validated using these methods, ensuring reproducibility .

Q. What are the recommended storage conditions and solubility profiles for this compound?

Store at 2–8°C in airtight, light-protected containers to prevent degradation. Solubility varies:

  • Polar solvents : Soluble in DMSO (≥10 mM) and methanol.
  • Non-polar solvents : Limited solubility in hexane or ether. Pre-formulation studies with structurally related piperidine derivatives suggest stability in acidic buffers (pH 4–6) but hydrolysis risks in alkaline conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

  • Core modifications : Replace the 4-aminophenyl group with electron-withdrawing (e.g., fluoro) or donating (e.g., methoxy) substituents to modulate receptor affinity.
  • Piperidine ring alterations : Introduce methyl or ethyl groups to enhance metabolic stability.
  • Ethanone substitution : Explore pro-drug strategies by converting the ketone to a hydroxylamine or thioether. High-throughput screening (HTS) and molecular docking (e.g., AutoDock Vina) can prioritize analogs for synthesis. Comparative data from chlorophenyl or benzodioxolyl analogs highlight the impact of steric and electronic effects .

Q. What strategies address contradictory data in receptor-binding assays for this compound?

Discrepancies may arise from:

  • Assay conditions : Validate buffer pH, ionic strength, and temperature (e.g., 25°C vs. 37°C).
  • Receptor isoforms : Use isoform-specific inhibitors (e.g., siRNA knockdown) to isolate targets.
  • Compound aggregation : Include detergents (e.g., 0.01% Tween-20) or perform dynamic light scattering (DLS). Studies on piperidine-sulfonyl derivatives demonstrate that orthogonal assays (e.g., SPR vs. radioligand binding) reduce false positives .

Q. What in vitro models are suitable for evaluating the therapeutic potential of this compound?

  • Cancer research : Use cell lines (e.g., HeLa, MCF-7) for apoptosis assays (Annexin V/PI staining).
  • Neurological studies : Primary neuronal cultures or SH-SY5Y cells for neuroprotection assays against oxidative stress.
  • Inflammation models : LPS-stimulated macrophages (e.g., RAW 264.7) to measure cytokine suppression (ELISA). Data from fluorophenyl-piperidine analogs suggest IC₅₀ values in the low micromolar range for kinase inhibition .

Q. How can reaction yields be improved during scale-up synthesis?

  • Catalyst optimization : Switch from Pd(PPh₃)₄ to XPhos Pd G3 for higher coupling efficiency.
  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener chemistry and easier purification.
  • Workflow automation : Use flow chemistry for precise control of exothermic reactions. Case studies on sulfonyl-piperidine derivatives achieved >80% yield at gram-scale using these approaches .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis Multi-step coupling, flow chemistry
Characterization NMR, HRMS, HPLC
Bioactivity Screening HTS, SPR, molecular docking
Data Validation Orthogonal assays, DLS
Scale-Up Catalyst optimization, solvent screening

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